molecular formula C14H9NO2S B165463 6-Benzoylbenzothiazolin-2-one CAS No. 133044-31-2

6-Benzoylbenzothiazolin-2-one

Cat. No. B165463
M. Wt: 255.29 g/mol
InChI Key: LVYHRYBZGHHJEU-UHFFFAOYSA-N
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Description

6-Benzoylbenzothiazolin-2-one, also known as BBOT, is a chemical compound that belongs to the class of thiazolinone derivatives. It is widely used in scientific research as a fluorescent whitening agent, a catalyst, and a reagent. BBOT has also found applications in the field of biochemistry and physiology due to its unique properties.

Mechanism Of Action

6-Benzoylbenzothiazolin-2-one acts as a fluorescent probe by binding to proteins and other biomolecules, causing them to emit light at a specific wavelength. This property allows researchers to study the structure and function of proteins and other biomolecules in real-time.

Biochemical And Physiological Effects

6-Benzoylbenzothiazolin-2-one has been shown to have a low toxicity profile and is considered safe for use in laboratory experiments. It has been used to study the effects of various drugs and chemicals on protein structure and function. 6-Benzoylbenzothiazolin-2-one has also been used to study the binding properties of proteins and other biomolecules.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Benzoylbenzothiazolin-2-one in laboratory experiments include its low toxicity profile, high sensitivity, and specificity. However, 6-Benzoylbenzothiazolin-2-one has some limitations, including its limited solubility in water and its sensitivity to pH changes.

Future Directions

There are several future directions for research involving 6-Benzoylbenzothiazolin-2-one. One area of interest is the development of new fluorescent probes based on 6-Benzoylbenzothiazolin-2-one that have improved properties, such as increased sensitivity and specificity. Another area of interest is the use of 6-Benzoylbenzothiazolin-2-one in the development of new diagnostic tools for detecting diseases and disorders. Additionally, 6-Benzoylbenzothiazolin-2-one could be used in the development of new drugs and therapies for various diseases and disorders.

Synthesis Methods

6-Benzoylbenzothiazolin-2-one can be synthesized through a two-step process involving the reaction of o-aminothiophenol with benzoyl chloride in the presence of a base, followed by oxidation using hydrogen peroxide. The resulting product is then purified using recrystallization.

Scientific Research Applications

6-Benzoylbenzothiazolin-2-one is widely used as a fluorescent whitening agent in the textile industry to improve the brightness and whiteness of fabrics. It is also used as a catalyst in organic synthesis reactions and as a reagent in analytical chemistry. 6-Benzoylbenzothiazolin-2-one has also been used in the field of biochemistry and physiology as a fluorescent probe to study protein structure and function.

properties

IUPAC Name

6-benzoyl-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)18-14(17)15-11/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYHRYBZGHHJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157931
Record name 6-Benzoylbenzothiazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzoylbenzothiazolin-2-one

CAS RN

133044-31-2
Record name 6-Benzoylbenzothiazolin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133044312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzoylbenzothiazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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